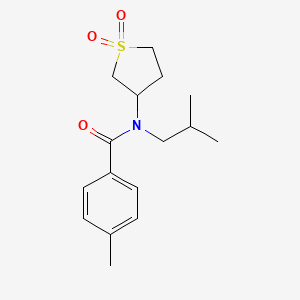

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-12(2)10-17(15-8-9-21(19,20)11-15)16(18)14-6-4-13(3)5-7-14/h4-7,12,15H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESKLYGUJXUMGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide typically involves multiple steps:

Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring. This can be achieved through the cyclization of a suitable diene with a sulfur source under acidic conditions.

Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. This is commonly done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the sulfone-containing tetrahydrothiophene with 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form higher oxidation state derivatives.

Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Higher oxidation state sulfone derivatives.

Reduction: Sulfide or sulfoxide derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used to study the effects of sulfone-containing molecules on biological systems. It may serve as a model compound for investigating the interactions between sulfone groups and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzamide moiety may also contribute to binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Analysis :

- The hexyloxy group in ’s compound increases lipophilicity (higher LogP), likely enhancing membrane permeability but reducing aqueous solubility.

- The sulfolane moiety in both compounds may confer similar hydrogen-bond acceptor properties, aiding in interactions with polar enzyme pockets.

Pharmacological Implications

While direct activity data for the target compound is scarce, structural trends suggest:

- 4-Methyl vs. 4-Hexyloxy : The methyl group may favor metabolic stability over the hexyloxy chain, which is prone to oxidative degradation.

- Isobutyl vs. 4-Isopropylbenzyl : The isobutyl group’s compact structure may improve selectivity for sterically constrained binding sites, whereas the aromatic isopropylbenzyl group could enhance affinity for hydrophobic pockets .

Research Findings and Trends

- Sulfone-Containing Benzamides : Compounds with sulfolane moieties are frequently explored as protease or kinase inhibitors due to their ability to mimic transition-state intermediates .

- Substituent Effects : Alkoxy chains (e.g., hexyloxy) are associated with prolonged half-lives in vivo but may increase toxicity risks due to accumulation in lipid-rich tissues. Methyl groups, by contrast, balance solubility and metabolic efficiency .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a tetrahydrothiophene moiety, an isobutyl group, and a 4-methylbenzamide functional group. Its molecular formula is , with a molecular weight of approximately 293.38 g/mol. The structural uniqueness contributes to its lipophilicity and potential interactions with biological targets.

This compound is primarily investigated for its ability to inhibit tumor cell proliferation. The mechanisms through which it exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth.

- Receptor Modulation : It has the potential to interact with various receptors that play critical roles in cellular signaling pathways related to cancer.

- Cell Cycle Disruption : Preliminary studies suggest that it can disrupt the normal cell cycle, leading to increased apoptosis in cancer cells.

Anticancer Properties

Recent studies have focused on evaluating the anticancer properties of this compound. For instance:

- Tumor Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective concentrations for therapeutic applications.

- Mechanistic Insights : Research indicates that the compound induces apoptosis through the activation of caspase pathways and by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Comparative Studies

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antitumor agent | 15 | |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide | Antitumor agent | 10 | |

| N-(3-cyanophenyl)-3-[1,1-dioxidotetrahydrothiophen-3-yl]benzamide | Moderate inhibitor | 25 |

Study 1: In Vitro Assessment

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.

Study 2: Mechanistic Exploration

A follow-up study investigated the molecular pathways influenced by this compound. Western blot analyses showed significant changes in protein expression levels associated with cell cycle regulation (cyclin D1 downregulation) and apoptosis (caspase activation). These findings support the hypothesis that the compound not only inhibits cell proliferation but also promotes programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.